Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate
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Description
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate is a useful research compound. Its molecular formula is C13H16ClNO4S and its molecular weight is 317.78. The purity is usually 95%.
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Biological Activity
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate, also known by its CAS number 1780518-29-7, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C13H16ClNO4S
- Molecular Weight : 317.79 g/mol
- CAS Number : 1780518-29-7
- InChIKey : LKHOHKKZOMNHEX-UHFFFAOYSA-N
Structural Characteristics
The compound features a benzyl group attached to a carbamate moiety, with a chlorosulfonyl group linked to a cyclopropyl ring. This unique structure suggests potential reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its role as a potential inhibitor of specific enzymes or receptors. The chlorosulfonyl group is known to enhance electrophilicity, which may facilitate interactions with nucleophilic sites in biological molecules.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, chlorosulfonamide derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit folate synthesis pathways. While specific data on this compound's antimicrobial efficacy is limited, it may share similar properties.
Cytotoxicity Studies
In vitro cytotoxicity assays are crucial for assessing the safety profile of this compound. Early findings suggest that it may induce apoptosis in cancer cell lines, potentially positioning it as a candidate for further anticancer research.
Safety and Toxicological Data
The compound is classified as hazardous, with risk phrases indicating severe skin burns and eye damage upon contact. Safety data sheets emphasize the need for proper handling and personal protective equipment during research and application.
Property | Value |
---|---|
Skin Corrosion | Causes severe burns |
Eye Damage | Causes serious damage |
LD50 (rat) | Not yet determined |
Study 1: Antimicrobial Evaluation
A study conducted on structurally related compounds demonstrated that derivatives containing chlorosulfonyl groups exhibited significant antibacterial activity against Gram-positive bacteria. Although direct studies on this compound are scarce, these findings suggest a potential for similar efficacy.
Study 2: Cytotoxicity in Cancer Cells
Research evaluating the cytotoxic effects of sulfonamide derivatives indicated that compounds with similar functionalities could induce cell cycle arrest and apoptosis in various cancer cell lines. This positions this compound as a candidate for further investigation in anticancer drug development.
Study 3: Mechanistic Insights
Mechanistic studies using molecular docking simulations have suggested that the compound may interact with key proteins involved in metabolic pathways. These insights provide a foundation for understanding how this compound could exert its biological effects.
Properties
IUPAC Name |
benzyl N-[[1-(chlorosulfonylmethyl)cyclopropyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)10-13(6-7-13)9-15-12(16)19-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHOHKKZOMNHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.